
4-Aminohippuric-d4 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminohippuric-d4 Acid is a deuterium-labeled derivative of 4-Aminohippuric Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and medicine. It is known for its role in renal function tests, where it helps measure renal plasma flow. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification in biological systems .
作用机制
Target of Action
4-Aminohippuric-d4 Acid, commonly known as PAH, is primarily used in medical tests involving the kidney . It is utilized in the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . The primary targets of this compound are the glomeruli and the proximal tubules of the kidneys .
Mode of Action
This compound is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of aminohippurate is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .
Biochemical Pathways
It is known that the compound plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases
Pharmacokinetics
It is known that the compound is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (tm pah) . This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippurate .
Result of Action
The primary result of the action of this compound is the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . It provides critical insights into kidney health and function .
Action Environment
The action environment of this compound is primarily the renal system, specifically the glomeruli and the proximal tubules of the kidneys . Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the overall health of the kidneys, the presence of other compounds or medications in the body, and individual patient factors such as age and overall health status .
生化分析
Biochemical Properties
It is known that it plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases .
Cellular Effects
It is known that it can potentially interfere with the renal clearance of other drugs, leading to altered drug levels in the blood .
Molecular Mechanism
It is known that it is both filtered and secreted, being almost entirely removed from the bloodstream in a normal kidney .
Temporal Effects in Laboratory Settings
It is known that it is used in proteomics research .
Dosage Effects in Animal Models
It is known that it is used in proteomics research .
Metabolic Pathways
It is known that it is used in proteomics research .
Transport and Distribution
It is known that it is used in proteomics research .
Subcellular Localization
准备方法
The synthesis of 4-Aminohippuric-d4 Acid involves several key steps:
Starting Material: The process begins with benzoyl chloride, which reacts with glycine in a controlled environment.
Nitration: The next step involves the nitration of hippuric acid. This process introduces a nitro group into the benzene ring of the hippuric acid molecule.
Reduction: Following nitration, the nitro group attached to the benzene ring is reduced to an amino group.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, resulting in the formation of this compound.
化学反应分析
4-Aminohippuric-d4 Acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Aminohippuric-d4 Acid has a wide range of applications in scientific research:
相似化合物的比较
4-Aminohippuric-d4 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Aminohippuric Acid: The non-deuterated version, commonly used in renal function tests.
Hippuric Acid: An intermediate in the synthesis of 4-Aminohippuric Acid, used in various biochemical studies.
Benzoyl Glycine: Another related compound used in chemical and biological research.
The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
属性
IUPAC Name |
2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNQINEKMPTIC-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
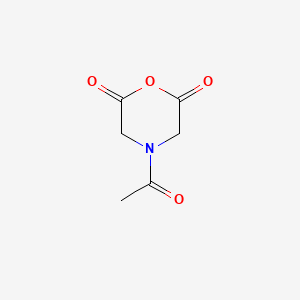



![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)
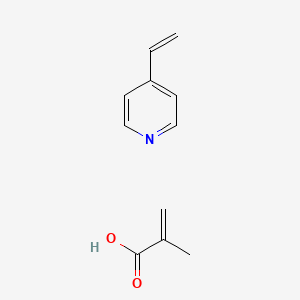

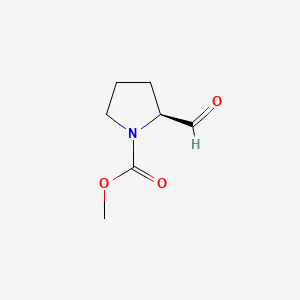
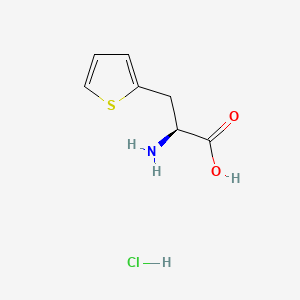

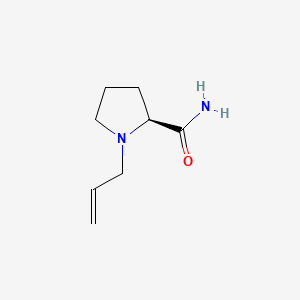
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
